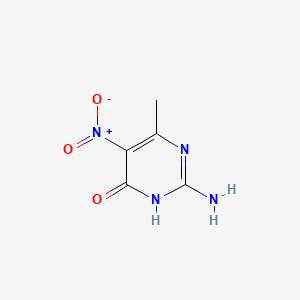
2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-Amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one, also known as ACM, is an organic compound composed of nitrogen, chlorine, hydrogen, and carbon atoms. It is a small molecule that is widely used in the field of organic chemistry for its unique properties. ACM has been used for a variety of purposes, including as a building block for larger molecules, as a reagent for organic synthesis, and as a tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one is involved in one-pot synthesis processes, leading to the formation of various complex organic compounds. This includes the synthesis of new substituted 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones and 5,5′-(arylmemylene)bis[6-amino-2-methylpyrimidin-4(3H)-ones] (Harutyunyan et al., 2019).
- It also exhibits unique hydration properties, forming equilibrium mixtures of tautomers under certain conditions (Erkin & Krutikov, 2005).
Structural Analysis
- X-ray diffraction analysis has been used to determine the crystal structure of compounds containing this pyrimidin-4(3H)-one, revealing details about molecular orientations and hydrogen bonding patterns (Guo et al., 2007).
- The compound is also used in the study of pseudopolymorphs and tautomeric forms of pyrimidin-4-one derivatives, providing insights into hydrogen bonding interactions in co-crystals (Gerhardt et al., 2011).
Biological Activity
- Arylamino derivatives of 2-amino-6-methylpyrimidin-4(3H)-one, including similar compounds, have been synthesized and evaluated for their antimicrobial and antituberculous effects. These studies are critical in the search for new effective treatments against various bacterial infections (Erkin & Krutikov, 2007).
Crystallography and Computational Studies
- Investigations include detailed crystallographic studies, providing insights into the molecular and supramolecular structures, as well as non-covalent interactions responsible for structural stability of related compounds (Ali et al., 2021).
- Computational studies have been conducted to predict and understand the properties and reactivity of derivatives, contributing to the development of novel compounds with potential pharmaceutical applications (Erkin et al., 2021).
Eigenschaften
IUPAC Name |
2-amino-5-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-7-10(11(17)16-12(14)15-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXYXVRCVFSEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)
![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)




